molecular formula C10H11NO3S3 B1204040 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- CAS No. 4720-61-0

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-

Cat. No.: B1204040
CAS No.: 4720-61-0
M. Wt: 289.4 g/mol
InChI Key: XBNHRNFODJOFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, also known as 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, is a useful research compound. Its molecular formula is C10H11NO3S3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, also referred to as benzothiazole sulfonic acid, is a compound of interest in biochemical research due to its interactions with various biological macromolecules. This article explores its biological activity, focusing on its mechanism of action, interactions with proteins, and potential therapeutic applications.

  • Chemical Formula : C₁₀H₁₁N₁O₃S₃
  • Molecular Weight : 289.394 g/mol
  • CAS Number : 4720-61-0

The biological activity of 1-propanesulfonic acid, 3-(2-benzothiazolylthio)- is primarily attributed to its ability to interact with proteins, particularly enzymes involved in metabolic pathways. Notably, it has been identified as a selective inhibitor of triosephosphate isomerase (TPI) from Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition disrupts the glycolytic pathway of the parasite, thereby impeding its energy metabolism and growth.

Interaction with Lysozyme

Recent studies have demonstrated that this compound binds to lysozyme, a key enzyme in the immune response. The binding interactions were characterized using isothermal titration calorimetry and fluorescence spectroscopy. Key findings include:

  • Binding Constant (K) : (3.82±0.79)×105M1(3.82±0.79)\times 10^5\,M^{-1}
  • Enthalpy Change (ΔH°) : 113.8±24.1kJmol1-113.8±24.1\,kJ\,mol^{-1}
  • Entropy Change (ΔS°) : 0.29±0.07kJmol1K1-0.29±0.07\,kJ\,mol^{-1}K^{-1}

These results indicate that the binding process is enthalpically driven, suggesting significant hydrogen bonding and Van der Waals interactions between the compound and lysozyme .

Biological Activity Data Table

Biological Activity Description
Target Enzyme Triosephosphate Isomerase (TPI)
Inhibition Type Selective inhibitor
Effect on TPI Disrupts glycolysis in Trypanosoma cruzi
Binding Affinity (K) (3.82±0.79)×105M1(3.82±0.79)\times 10^5\,M^{-1}
Enthalpy Change (ΔH°) 113.8±24.1kJmol1-113.8±24.1\,kJ\,mol^{-1}
Entropy Change (ΔS°) 0.29±0.07kJmol1K1-0.29±0.07\,kJ\,mol^{-1}K^{-1}
Protein Interaction Significant binding to lysozyme; affects structural conformation

Study on Inhibition of Triosephosphate Isomerase

In a focused study on Trypanosoma cruzi, researchers evaluated the inhibitory effects of 1-propanesulfonic acid, 3-(2-benzothiazolylthio)- on TPI activity. The compound was found to significantly reduce enzyme activity at concentrations exceeding 0.25 mM, demonstrating its potential as a therapeutic agent against Chagas disease .

Structural Analysis via Spectroscopy

Fluorescence spectroscopy was employed to assess conformational changes in lysozyme upon binding with the compound. The results indicated a decrease in α-helical content by approximately 37% with increasing concentrations of the compound, while β-sheet content remained relatively stable . This suggests that while the compound does alter protein structure, it does not lead to complete denaturation.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S3/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10/h1-2,4-5H,3,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNHRNFODJOFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063571
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-61-0
Record name 3-(2-Benzothiazolylthio)-1-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4720-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzo(d)thiazol-2-ylthio)propane-1-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BENZO(D)THIAZOL-2-YLTHIO)PROPANE-1-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q071BHM3ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.